1-(3,4-Dichlorophenyl)piperazine hydrochloride
Overview
Description
1-(3,4-Dichlorophenyl)piperazine is an N-substituted piperazine . It has an empirical formula of C10H12Cl2N2, a CAS Number of 57260-67-0, and a molecular weight of 231.12 .
Synthesis Analysis
The synthesis of piperazine derivatives, including 1-(3,4-Dichlorophenyl)piperazine, has been the subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(3,4-Dichlorophenyl)piperazine can be represented by the InChI stringInChI=1S/C10H12Cl2N2/c11-9-2-1-8 (7-10 (9)12)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2
. The structure is also available as a 2D Mol file or as a computed 3D SD file . Physical And Chemical Properties Analysis
1-(3,4-Dichlorophenyl)piperazine has a freezing point of 335.65K and a boiling point of 643.73K. Its density and refractive index at 25 °C are 1.2949g/cm^3 and 1.6400 .Scientific Research Applications
Neuroscience Research
DCPP HCl is known to act as a serotonin receptor agonist , which has implications in the study of neurotransmitter systems . It is used in neuroscience research to understand the role of serotonin in mood regulation, anxiety, and depression. Its ability to cross the blood-brain barrier makes it a valuable tool for in vivo studies related to serotonergic signaling .
Pharmacology
In pharmacological research, DCPP HCl is utilized to explore its antidepressant and anxiolytic properties . It serves as a reference compound for the development of new therapeutic agents targeting serotonin receptors. Additionally, its hallucinogenic side effects are studied to understand the psychotropic effects of serotonergic drugs .
Biochemistry
Biochemists use DCPP HCl to investigate the metabolic pathways of similar compounds. It’s a metabolite of several antidepressants, and studying its biochemistry helps in understanding the metabolism of these drugs. It also aids in the exploration of enzyme-substrate interactions within the serotonin pathway .
Medicinal Chemistry
DCPP HCl’s structural similarity to other piperazine derivatives makes it a significant compound in medicinal chemistry. It’s used as a precursor or intermediate in the synthesis of various pharmacologically active molecules . Its role in the synthesis of aripiprazole, an antipsychotic medication, is one such example .
Analytical Chemistry
Analytical chemists employ DCPP HCl as a standard for calibrating instruments like GC-MS and LC-ESI-MS. It’s used in the quantitative analysis of piperazine derivatives in biological samples, which is crucial for drug testing and forensic investigations .
Organic Synthesis
In organic synthesis, DCPP HCl is used as a building block for constructing complex molecules. Its reactivity and halogenated aromatic structure make it a versatile reagent for creating a wide range of organic compounds , including potential new drugs and materials .
Material Science
Although not a traditional application, DCPP HCl’s physical properties, such as its refractive index and boiling point , can be relevant in the design of materials with specific optical characteristics. It may also serve as a model compound for studying the interactions between organic molecules and materials .
Environmental Science
DCPP HCl can be used in environmental science to study the degradation of similar compounds in the environment. Understanding its stability and breakdown products can inform the environmental impact of related chemicals used in pharmaceuticals and other industries .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 1-(3,4-Dichlorophenyl)piperazine hydrochloride are the serotonin transporter and the β1-adrenergic receptor . These targets play crucial roles in neurotransmission, with the serotonin transporter involved in the reuptake of serotonin, and the β1-adrenergic receptor involved in the regulation of heart function .
Mode of Action
1-(3,4-Dichlorophenyl)piperazine hydrochloride acts as both a serotonin releaser via the serotonin transporter , and a β1-adrenergic receptor blocker . This dual action results in increased levels of serotonin in the synaptic cleft and decreased adrenergic activity, respectively .
Biochemical Pathways
The compound’s action on the serotonin transporter leads to an increase in serotonin levels in the synaptic cleft, affecting the serotonergic pathway . This can lead to downstream effects such as mood elevation and decreased appetite . Its action as a β1-adrenergic receptor blocker can affect the adrenergic pathway , potentially leading to a decrease in heart rate .
Result of Action
The increased serotonin levels resulting from the action of 1-(3,4-Dichlorophenyl)piperazine hydrochloride can lead to antidepressant and anxiolytic effects . Its action as a β1-adrenergic receptor blocker can lead to a decrease in heart rate . .
Action Environment
The action, efficacy, and stability of 1-(3,4-Dichlorophenyl)piperazine hydrochloride can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature . For example, extreme pH values could potentially affect the compound’s stability, while the presence of other substances could affect its absorption and distribution .
properties
IUPAC Name |
1-(3,4-dichlorophenyl)piperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2.ClH/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTMUMIEDXNQEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)piperazine hydrochloride | |
CAS RN |
76835-17-1 | |
Record name | Piperazine, 1-(3,4-dichlorophenyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76835-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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